molecular formula C4HCl2NO2 B13964646 3,5-Dichloro-2H-1,4-oxazin-2-one CAS No. 125850-02-4

3,5-Dichloro-2H-1,4-oxazin-2-one

Cat. No.: B13964646
CAS No.: 125850-02-4
M. Wt: 165.96 g/mol
InChI Key: UTUZKFRTJNBTJZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C4HCl2NO2 and a molecular weight of 165.96 g/mol . It is characterized by the presence of two chlorine atoms and an oxazinone ring, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2H-1,4-oxazin-2-one typically involves the chlorination of 2H-1,4-oxazin-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert solvent like dichloromethane to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Dichloro-2H-1,4-oxazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2H-1,4-oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

125850-02-4

Molecular Formula

C4HCl2NO2

Molecular Weight

165.96 g/mol

IUPAC Name

3,5-dichloro-1,4-oxazin-2-one

InChI

InChI=1S/C4HCl2NO2/c5-2-1-9-4(8)3(6)7-2/h1H

InChI Key

UTUZKFRTJNBTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=O)O1)Cl)Cl

Origin of Product

United States

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